molecular formula C17H7BrF13NO4 B12477791 5-bromo-N-(3-{1,1,2,2-tetrafluoro-2-[1,1,2,2,3,3-hexafluoro-3-(trifluoromethoxy)propoxy]ethyl}phenyl)furan-2-carboxamide

5-bromo-N-(3-{1,1,2,2-tetrafluoro-2-[1,1,2,2,3,3-hexafluoro-3-(trifluoromethoxy)propoxy]ethyl}phenyl)furan-2-carboxamide

Cat. No.: B12477791
M. Wt: 616.1 g/mol
InChI Key: SPWCDBNAIYQNNB-UHFFFAOYSA-N
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Description

5-bromo-N-(3-{1,1,2,2-tetrafluoro-2-[1,1,2,2,3,3-hexafluoro-3-(trifluoromethoxy)propoxy]ethyl}phenyl)furan-2-carboxamide is a complex organic compound characterized by its unique structure, which includes multiple fluorine atoms and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(3-{1,1,2,2-tetrafluoro-2-[1,1,2,2,3,3-hexafluoro-3-(trifluoromethoxy)propoxy]ethyl}phenyl)furan-2-carboxamide typically involves multiple steps, starting with the preparation of the furan ring and subsequent bromination.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with minimal impurities .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-bromo-N-(3-{1,1,2,2-tetrafluoro-2-[1,1,2,2,3,3-hexafluoro-3-(trifluoromethoxy)propoxy]ethyl}phenyl)furan-2-carboxamide is unique due to its specific combination of a furan ring, bromine atom, and multiple fluorine atoms. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its high fluorine content enhances its stability and reactivity, distinguishing it from other similar compounds .

Properties

Molecular Formula

C17H7BrF13NO4

Molecular Weight

616.1 g/mol

IUPAC Name

5-bromo-N-[3-[1,1,2,2-tetrafluoro-2-[1,1,2,2,3,3-hexafluoro-3-(trifluoromethoxy)propoxy]ethyl]phenyl]furan-2-carboxamide

InChI

InChI=1S/C17H7BrF13NO4/c18-10-5-4-9(34-10)11(33)32-8-3-1-2-7(6-8)12(19,20)14(23,24)35-15(25,26)13(21,22)16(27,28)36-17(29,30)31/h1-6H,(H,32,33)

InChI Key

SPWCDBNAIYQNNB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC=C(O2)Br)C(C(OC(C(C(OC(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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